ACE Inhibition: L-Aspartic Acid beta-Hydroxamate (AAH) vs. L-Glutamic Acid gamma-Hydroxamate (GAH)
L-Aspartic acid beta-hydroxamate (AAH) demonstrates superior potency as an angiotensin-converting enzyme (ACE) inhibitor compared to its close structural analog, L-glutamic acid gamma-hydroxamate (GAH). In a direct comparative study, AAH exhibited a lower half-maximal inhibitory concentration (IC₅₀) and a lower inhibition constant (Kᵢ), confirming its higher affinity for the ACE active site [1].
| Evidence Dimension | ACE inhibitory potency (IC₅₀) and affinity (Kᵢ) |
|---|---|
| Target Compound Data | IC₅₀ = 4.92 mM; Kᵢ = 2.20 mM |
| Comparator Or Baseline | L-Glutamic acid gamma-hydroxamate (GAH): IC₅₀ = 6.56 mM |
| Quantified Difference | AAH is approximately 33% more potent (lower IC₅₀) than GAH (6.56 mM vs 4.92 mM). |
| Conditions | In vitro ACE activity assay using hippuryl-L-histidyl-L-leucine (HHL) as substrate; Kᵢ determined via Lineweaver-Burk plot analysis with 1.23 mM AAH. |
Why This Matters
For researchers developing ACE inhibitors or studying the renin-angiotensin system, L-Aspartic acid beta-hydroxamate provides a structurally distinct scaffold with quantifiably higher potency compared to its glutamic acid-based counterpart, enabling more sensitive assay development and structure-activity relationship (SAR) studies.
- [1] Liu, D.-Z.; Lin, Y.-S.; Hou, W.-C. Monohydroxamates of aspartic acid and glutamic acid exhibit antioxidant and angiotensin converting enzyme inhibitory activities. J. Agric. Food Chem. 2004, 52, 2386–2390. View Source
